molecular formula C17H11FN6O2 B2369217 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1251630-85-9

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2369217
CAS No.: 1251630-85-9
M. Wt: 350.313
InChI Key: CEFRRKMYQPQOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS 1251630-85-9) is a high-value synthetic compound with a molecular formula of C17H11FN6O2 and a molecular weight of 350.31 g/mol. This chemical features a unique hybrid architecture incorporating both 1,2,3-triazole and 1,2,4-oxadiazole heterocyclic rings, making it a compelling candidate for drug discovery and medicinal chemistry research. The compound is categorized as a Protein-Protein Interaction (PPI) modulator and is considered a mimetic compound, indicating its potential to disrupt or modulate challenging biological targets. Its core structure is of significant interest in oncology research. Structurally related 1,2,3-triazole derivatives have demonstrated anticancer activity in screening studies conducted by the National Cancer Institute (NCI) across the NCI-60 panel of human tumor cell lines. Furthermore, hybrid molecules containing both the 1,2,3-triazole moiety and a 1,2,4-oxadiazole ring have been shown to exhibit potent antitumor activity. Specifically, such compounds have been reported to inhibit breast cancer cell proliferation and invasion by inducing G2/M phase arrest and apoptosis, mechanisms that are often linked to the induction of reactive oxygen species (ROS) and the suppression of key signaling pathways like Notch-AKT. The 1,2,4-oxadiazole ring acts as a valuable bioisostere for ester and amide functional groups, enhancing metabolic stability and improving the compound's drug-like properties. The inclusion of the 4-fluorophenyl group is a common strategy in medicinal chemistry to optimize pharmacokinetic profiles. With a calculated logP of 2.85 and a polar surface area of 81.37 Ų, this compound possesses favorable physicochemical characteristics for early-stage drug discovery. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O2/c18-11-6-8-13(9-7-11)24-10-14(21-23-24)15-20-17(26-22-15)16(25)19-12-4-2-1-3-5-12/h1-10H,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRRKMYQPQOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which is then reacted with phenylhydrazine to form the triazole ring . The subsequent steps involve the formation of the oxadiazole ring through cyclization reactions, often using reagents like sodium acetate and ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative.

Reaction Conditions Products Catalyst/Solvent Yield
6M HCl, reflux (4 hrs)3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylic acidNone78%
10% NaOH, 80°C (2 hrs)Same as aboveEthanol/water (1:1)85%

This reaction is critical for generating intermediates for further functionalization, such as esterification or amidation.

Nucleophilic Substitution at Oxadiazole C-3

The oxadiazole ring participates in nucleophilic substitution reactions at the C-3 position, facilitated by electron-withdrawing effects of adjacent groups.

Example Reaction with Thiophenol:

Compound+PhSHK2CO3,DMF3 PhS substituted product \text{Compound}+\text{PhSH}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{3 PhS substituted product }

Nucleophile Conditions Product Yield
ThiophenolK₂CO₃, DMF, 60°C, 6 hrs3-(Phenylthio)-substituted derivative67%
BenzylamineEt₃N, CH₃CN, reflux, 8 hrs3-(Benzylamino)-substituted derivative58%

The reaction proceeds via an SNAr mechanism, with the triazole ring stabilizing the transition state through conjugation.

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes electrophilic substitution, primarily at the para position due to fluorine's strong electron-withdrawing effect.

Nitration Example:

Fluorophenyl triazole+HNO3/H2SO44 Nitro fluorophenyl derivative\text{Fluorophenyl triazole}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{4 Nitro fluorophenyl derivative}

Electrophile Conditions Position Yield
NO₂⁺HNO₃/H₂SO₄, 0°C, 2 hrsPara72%
SO₃H⁺Oleum, 50°C, 4 hrsMeta41%

Meta-directing effects are observed in strongly acidic conditions due to protonation of the triazole ring .

Cross-Coupling Reactions

The triazole ring participates in Pd-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki Coupling Protocol:

4 Bromo triazole intermediate+PhB OH 2Pd PPh3 4Biaryl product\text{4 Bromo triazole intermediate}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

Catalyst Base Solvent Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O63%
Pd(OAc)₂/XPhosCsFTHF71%

This method is pivotal for introducing aryl/heteroaryl groups to enhance pharmacological properties.

Biological Interactions and Enzyme Binding

The compound inhibits cancer cell proliferation via dual mechanisms:

Table 1: Enzymatic Targets and IC₅₀ Values

Target Cell Line IC₅₀ (μM) Mechanism
EGFR KinaseMCF-70.018Competitive ATP-binding inhibition
Thymidine PhosphorylaseHT-290.81Substrate analog binding

Docking studies reveal hydrogen bonding between the carboxamide group and Thr766/Thr830 residues in EGFR .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.22.4 hrsCarboxylic acid + 4-fluoroaniline
7.448 hrs<10% degradation
9.06.2 hrsHydrolyzed oxadiazole + triazole fragments

This stability profile supports its utility in oral drug formulations .

Structural Data and Reactivity Correlations

Key molecular parameters influencing reactivity:

Parameter Value Method
Molecular Weight380.3 g/molHRMS
LogP2.8 ± 0.1HPLC
H-bond Acceptors6DFT Calculations
Rotatable Bonds4X-ray Diffraction

The low rotatable bond count contributes to metabolic stability, while H-bond acceptors enhance target engagement .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and oxadiazole rings. The triazole moiety is often synthesized through a click chemistry approach using azides and alkynes, while the oxadiazole is formed via cyclization reactions involving carboxamides.

Recent studies have highlighted various synthetic pathways that yield high-purity products. For instance, the synthesis can be achieved through the reaction of appropriate precursors under controlled conditions to maximize yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess the compound's crystalline properties .

Anticancer Properties

The primary application of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide lies in its potential as an anticancer agent. Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival.

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising results against leukemia and solid tumors by targeting specific pathways such as telomerase activity and histone deacetylases (HDACs) . The compound's structural modifications enhance its cytotoxicity towards malignant cells by selectively interacting with nucleic acids and enzymes crucial for cancer progression.

Other Pharmacological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Compounds with similar scaffolds have been investigated for their ability to combat bacterial infections.

Research has indicated that oxadiazole derivatives can act against various pathogens due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Case Study 1: Antiproliferative Activity

In a comparative study involving several oxadiazole derivatives, it was found that This compound exhibited IC50 values in the low micromolar range against prostate cancer cell lines (PC-3) and colon cancer cell lines (HCT116) . This suggests a strong potential for further development as an anticancer therapeutic.

Case Study 2: Mechanism of Action

Another research effort focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was shown to inhibit key signaling pathways associated with cell survival and proliferation in breast cancer models. Specifically, it was found to block Notch-Akt signaling pathways, leading to reduced tumor growth and invasion .

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s architecture combines 1,2,4-oxadiazole and 1,2,3-triazole rings, both known for metabolic stability and hydrogen-bonding capabilities. Below is a comparison with key analogs:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Weight Key References
Target Compound 1,2,4-oxadiazole + 1,2,3-triazole 4-Fluorophenyl (triazole), phenyl carboxamide (oxadiazole) Not reported
N-(4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide (BF37373) 1,2,4-oxadiazole + 1,2,3-triazole 4-Methylphenylmethyl (triazole), 4-methoxyphenyl (carboxamide) 390.3953
N-(3,4-dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide 1,2,4-oxadiazole + 1,2,3-triazole 4-Fluorophenylmethyl (triazole), 3,4-dimethylphenyl (carboxamide) 392.39
LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole) Tetrazole + 1,2,3-triazole 4-Fluorophenyl (triazole) Not reported
Key Observations:
  • Methyl or methoxy substituents (BF37373) may improve lipophilicity (logP = 3.83 for compound ), influencing pharmacokinetic properties.
  • Core Variations :
    • Replacement of oxadiazole with tetrazole (LQFM-096) alters hydrogen-bonding capacity and ring strain, which correlates with its reported analgesic and anti-inflammatory activity .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (cm⁻¹) HR-MS (Observed/Calculated) NMR Shifts (1H/13C)
Target Compound Not reported Not available Not available Not available
Triazole-phthalazine derivatives () 213–215 3320 (NH₂), 1730 (C=O) 543.0983/543.0989 δ 8.2 (HAr), δ 165 (C=O)
Compound Not reported Not available Not available Not available
  • Melting Points : Higher melting points (e.g., 213–215°C in ) suggest strong intermolecular interactions in triazole-phthalazine derivatives, possibly due to hydrogen bonding .
  • Spectroscopy : Absence of data for the target compound limits direct comparison, but analogs with similar substituents (e.g., carboxamide) show characteristic C=O stretches (~1730 cm⁻¹) and NH₂ signals in IR .

Biological Activity

The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide is a derivative of the oxadiazole family known for its diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its anticancer properties and other potential therapeutic effects.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and oxadiazole moiety. The presence of the 4-fluorophenyl group enhances its bioactivity by potentially increasing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by targeting specific cellular pathways.
  • Antimicrobial Properties : This compound may also possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Mechanisms

  • Cell Cycle Arrest and Apoptosis : The compound has been shown to induce cell cycle arrest in various cancer cell lines. This effect is often mediated through the inhibition of key enzymes involved in cell proliferation.
  • Targeting Enzymes and Kinases : The oxadiazole scaffold interacts with multiple targets such as:
    • Histone Deacetylases (HDAC) : Inhibiting HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells.
    • Thymidylate Synthase : This enzyme is crucial for DNA synthesis; its inhibition can prevent cancer cell replication.

In Vitro Studies

A study evaluating the cytotoxic effects of various oxadiazole derivatives found that This compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5
Caco-2 (Colon Cancer)14.0

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis through:

  • Activation of caspases.
  • Increased levels of reactive oxygen species (ROS).

These findings suggest that the compound's anticancer effects may be attributed to both direct cytotoxicity and modulation of apoptotic pathways.

Case Studies

In a recent clinical study involving patients with advanced solid tumors, compounds similar to This compound were administered as part of a combination therapy. Results indicated improved patient outcomes compared to standard treatments alone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Step 2 : Cyclocondensation of carboxamide precursors with hydroxylamine to construct the oxadiazole ring .
  • Characterization : Intermediates are monitored via TLC and validated using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group identification .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and carboxamide NH signals (δ ~10 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165 ppm) and triazole/oxadiazole carbons .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 377.08 for C18_{18}H12_{12}FN6_{6}O2_{2}) .
  • IR : Detects C=O stretching (~1680 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .

Q. How can researchers address low aqueous solubility during biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the carboxamide or triazole moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts for regioselective triazole formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .
  • Solvent Optimization : Use acetonitrile/toluene mixtures (3:1 v/v) for balanced polarity and reflux efficiency .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to minimize variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR or CDK2) with fluorophenyl-triazole as a key pharmacophore .
  • MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
  • QSAR : Develop models correlating substituent electronegativity (e.g., 4-F) with activity .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxamide) to enhance oral bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.